(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride
Description
“(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride” is a bicyclic organic compound comprising an 8-azabicyclo[3.2.1]octane (tropane) core conjugated to a thiophen-2-yl group via a ketone bridge, with a hydrochloride counterion. This structure combines the rigidity of the bicyclic system with the aromatic and electronic properties of the thiophene ring, making it a candidate for pharmacological studies, particularly in neurotransmitter modulation.
The 8-azabicyclo[3.2.1]octane scaffold is structurally analogous to tropane alkaloids, which are known for their activity in the central nervous system (e.g., cocaine, atropine). The thiophene moiety, a sulfur-containing heterocycle, may enhance lipophilicity and influence receptor-binding kinetics compared to other aromatic substituents .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(thiophen-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-5-15-11)8-6-9-3-4-10(7-8)13-9;/h1-2,5,8-10,13H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGUGUVPLBETML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which are known to interact with various neurotransmitter systems in the nervous system.
Biochemical Pathways
Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways, such as those involving neurotransmitter synthesis, release, and reuptake.
Biochemical Analysis
Biochemical Properties
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in neurotransmitter synthesis, thereby influencing biochemical pathways related to neural signaling. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In neural cells, it may modulate neurotransmitter release and uptake, affecting synaptic transmission and plasticity. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activities. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations. Its degradation products may have different biochemical properties, which could influence long-term cellular effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. Its activity and function can be modulated by its localization, affecting its interactions with other biomolecules and cellular processes.
Biological Activity
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride, known by its CAS number 2320684-53-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H19NOS and a molecular weight of 309.42 g/mol. Its structure features a bicyclic azabicyclo framework combined with a thiophene moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NOS |
| Molecular Weight | 309.42 g/mol |
| CAS Number | 2320684-53-3 |
| Standard Purity | 98% |
Receptor Interactions
Research indicates that compounds similar to this compound may interact with various receptors, including:
- Vasopressin V1A Receptors : Studies have shown that derivatives of the azabicyclo structure can act as antagonists at these receptors, potentially influencing blood pressure regulation and fluid balance .
- Serotonin Receptors : Compounds in this class may also exhibit activity at serotonin receptors, which are involved in mood regulation and appetite control .
Therapeutic Potential
The biological activities associated with this compound suggest several therapeutic applications:
- Antihypertensive Agents : Due to its interaction with vasopressin receptors, it may serve as a basis for developing new antihypertensive medications.
- Appetite Regulation : Its potential action on serotonin receptors could lead to applications in obesity treatment by modulating appetite and energy expenditure.
Study on Analgesic Activity
A study involving similar azabicyclo compounds demonstrated significant analgesic properties in animal models. The introduction of specific substituents on the bicyclic structure was found to enhance pain relief while maintaining low toxicity levels . This suggests that this compound could be explored further for pain management therapies.
V1A Receptor Antagonism
Recent research highlighted the discovery of novel compounds based on the azabicyclo framework that effectively antagonize the vasopressin V1A receptor. These findings underscore the potential of this compound in cardiovascular disease treatment .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds structurally related to (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride may exhibit antidepressant properties. Studies have shown that derivatives of bicyclic amines can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression and anxiety disorders .
1.2 Neuroprotective Effects
The compound's ability to modulate neuroinflammatory responses suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting specific receptors involved in neuroprotection, it may help mitigate neuronal damage associated with these conditions .
Neuropharmacology
2.1 Cholinergic Modulation
As a bicyclic compound, this compound can interact with cholinergic receptors, which play a significant role in cognitive functions and memory formation. Investigations into its effects on acetylcholine levels could lead to advancements in therapies for cognitive impairments .
2.2 Pain Management
Preliminary studies suggest that this compound may have analgesic properties by modulating pain pathways in the central nervous system. Its efficacy in reducing pain responses could be beneficial for developing new pain management therapies .
Materials Science
3.1 Conductive Polymers
The incorporation of thiophene moieties into polymer matrices has been explored for creating conductive materials. The unique structure of this compound may enhance the electrical properties of polymers, making them suitable for applications in organic electronics and sensors .
3.2 Drug Delivery Systems
Due to its chemical stability and biocompatibility, this compound can be utilized in designing drug delivery systems that enhance the bioavailability of therapeutic agents. Its structural features allow for the formulation of nanoparticles or liposomes that can improve targeted delivery mechanisms .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of “(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride” based on substituents, molecular properties, and available
Key Structural and Functional Comparisons
Substituent Impact on Solubility and Binding The thiophene group in the target compound provides moderate lipophilicity (logP ~2.5 estimated), which may enhance blood-brain barrier penetration compared to the polar pyridine analog (logP ~1.8) .
Pharmacological Potential While the target compound’s tropane scaffold suggests possible CNS activity, its lack of studied toxicology contrasts with thiophene fentanyl, a potent opioid with documented hazards . The pyridine analog’s discontinuation implies challenges in stability or synthesis, highlighting the need for robust formulation strategies for azabicyclo derivatives .
Commercial and Research Utility Trospium-related compounds (e.g., Nortropinyl benzilate) are certified reference materials, emphasizing the scaffold’s relevance in quality control for anticholinergic drugs .
Research Findings and Gaps
- Synthetic Accessibility : The bicyclo[3.2.1]octane core is synthetically challenging, often requiring multistep routes. Derivatives like the 4-bromophenyl variant are synthesized via Friedel-Crafts acylation, but yields and purity vary .
- Safety Data : A critical gap exists in toxicological profiles for thiophene-containing azabicyclo compounds. For example, thiophene fentanyl lacks thorough hazard studies despite structural similarities to the target compound .
- Applications : The tropane-thiophene combination remains underexplored for dopamine or serotonin receptor modulation, though related scaffolds (e.g., cocaine) are well-studied .
Preparation Methods
Preparation of Key Intermediate: Trifluoromethylsulfonyl Derivative
| Yield | Reaction Conditions | Experimental Details |
|---|---|---|
| 95% | LHMDS (lithium hexamethyldisilazide) added dropwise to tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in THF at -50°C, warmed to -30°C, stirred 1 h. Then 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide added at -30°C, warmed to 25°C, stirred 4 h. | After reaction, aqueous saturated NH4Cl added; organic layer extracted with DCM, dried, filtered, concentrated. Purified by silica gel chromatography (0-30% EtOAc in hexanes) to yield trifluoromethylsulfonyl intermediate (2.2 g). MS (ES+) confirmed molecular ion at 358 [M+H]+. |
Preparation of N-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
| Yield | Reaction Conditions | Experimental Details |
|---|---|---|
| 90% | N-Boc-nortropinone in THF at -78°C treated with LDA (lithium diisopropylamide), stirred 10 min. Then N-phenylbis(trifluoromethanesulfonimide) added, stirred at -78°C for 30 min, warmed to room temperature for 1.5 h. | Reaction quenched with saturated NH4Cl, extracted with EtOAc, washed with water and brine, dried over MgSO4. Solvent removed, residue purified by silica gel chromatography (0-35% EtOAc/Hexanes) to yield desired triflate intermediate (8.5 g). |
General Procedure for Intermediate Synthesis (Example 108)
| Yield | Reaction Conditions | Experimental Details |
|---|---|---|
| 84% | tert-butyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in dry THF at -78°C treated with LiHMDS (1M in THF), stirred 30 min. N-phenyl-bis(trifluoromethanesulfonimide) in dry THF added, stirred at room temperature. | The reaction mixture processed to isolate intermediate after purification. |
Data Table Summary of Key Preparation Steps
| Step | Starting Material | Reagent(s) | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1 | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | LHMDS, 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide | THF, -50°C to 25°C, 5 h total | 95 | Trifluoromethylsulfonyl intermediate |
| 2 | N-Boc-nortropinone | LDA, N-phenylbis(trifluoromethanesulfonimide) | THF, -78°C to RT, 2 h | 90 | N-Boc triflate intermediate |
| 3 | tert-butyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | LiHMDS, N-phenyl-bis(trifluoromethanesulfonimide) | THF, -78°C to RT, 1 h+ | 84 | Activated intermediate for further coupling |
Q & A
Q. What are the common synthetic routes for preparing (8-azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride?
The synthesis typically involves condensation of the tropane (8-azabicyclo[3.2.1]octane) core with a thiophene carbonyl derivative. Key steps include:
- Tropane precursor preparation : Nortropinone hydrochloride (8-azabicyclo[3.2.1]octan-3-one HCl, CAS 25602-68-0) is a common intermediate, synthesized via oxidation of tropine derivatives .
- Coupling reaction : The ketone group of nortropinone reacts with a thiophen-2-yl lithium or Grignard reagent, followed by purification via recrystallization or chromatography .
- Hydrochloride salt formation : The free base is treated with HCl gas in anhydrous solvent to yield the final product .
Methodological Note : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and NMR (¹H/¹³C) .
Q. How can researchers characterize the purity and structural identity of this compound?
Critical techniques include:
- Spectroscopy : ¹H NMR (e.g., δ 2.5–3.5 ppm for tropane protons, δ 7.0–7.5 ppm for thiophene) and FT-IR (C=O stretch ~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Elemental analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry (e.g., C: 60.1%, H: 5.6%, Cl: 9.5%) .
Data Table :
| Parameter | Expected Value |
|---|---|
| Molecular Weight | 313.8 g/mol |
| Melting Point | 258–260°C (decomposes) |
| HPLC Retention | 8.2 min (C18, 70:30 ACN:H₂O) |
Advanced Research Questions
Q. What challenges arise in achieving stereochemical control during synthesis, and how are they addressed?
The bicyclic tropane system has inherent stereochemical complexity. Key issues include:
- Endo/exo isomerism : The thiophene methanone group can adopt endo or exo configurations relative to the azabicyclo ring.
- Resolution strategies : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., asymmetric hydrogenation) to favor the desired isomer .
- Analytical validation : X-ray crystallography (using SHELX software for structure refinement) or chiral HPLC (e.g., Chiralpak AD-H column) confirms stereochemistry .
Q. How can researchers identify and quantify impurities in this compound during pharmaceutical development?
Common impurities include:
- Process-related : Unreacted nortropinone or thiophene intermediates.
- Degradants : Hydrolysis products (e.g., free tropane or thiophene carboxylic acid).
Methodology : - LC-MS/MS : Detect trace impurities (LOQ < 0.1%) using a Q-TOF mass spectrometer in positive ion mode .
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to profile stability .
Reference Data : Trospium chloride impurity B (a structurally related compound) is quantified using a USP-certified reference standard .
Q. What computational tools are effective for predicting the biological activity of this compound?
- Molecular docking : Use AutoDock Vina to model interactions with tropane-targeted receptors (e.g., muscarinic acetylcholine receptors) .
- QSAR models : Correlate substituent effects (e.g., thiophene ring substitution) with activity using descriptors like logP and polar surface area .
Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from radioligand binding studies) .
Q. How can researchers optimize reaction yields in large-scale synthesis?
- DoE (Design of Experiments) : Vary parameters like solvent (THF vs. DCM), temperature (0°C vs. RT), and catalyst loading to identify optimal conditions .
- Continuous flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., Grignard reactions) .
- Scale-up considerations : Replace chromatography with crystallization for purification (e.g., using ethanol/water mixtures) .
Methodological Guidance
Q. What are best practices for resolving contradictory spectral data during structure elucidation?
- Cross-validation : Compare NMR data with analogous compounds (e.g., tropane derivatives in and ).
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in the tropane ring .
- Crystallographic backup : If NMR is inconclusive, grow single crystals for X-ray diffraction (SHELXL refinement preferred) .
Q. How should stability studies be designed for this hydrochloride salt under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
